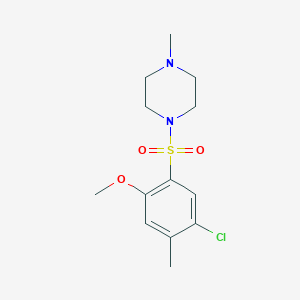

1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

Description

1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide-containing piperazine derivative characterized by a substituted phenyl ring (5-chloro, 2-methoxy, 4-methyl) attached to a 4-methylpiperazine moiety via a sulfonyl linker. This structural motif is common in bioactive molecules, where the sulfonyl group enhances stability and influences receptor interactions .

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3S/c1-10-8-12(19-3)13(9-11(10)14)20(17,18)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYNVDYGLWEUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C13H18ClN3O2S

- Molecular Weight : 303.82 g/mol

- IUPAC Name : 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

This compound features a piperazine ring substituted with a sulfonyl group and a chloro-methoxy aromatic moiety, which are critical for its biological activity.

The biological activity of 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and cellular signaling pathways.

- Cell Cycle Interference : Studies suggest that it may induce apoptosis in cancer cells by disrupting the cell cycle and promoting oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.150 | Cell cycle arrest and oxidative stress induction |

In a study involving MDA-MB-231 cells, treatment with the compound led to a substantial increase in caspase-9 levels, indicating activation of the intrinsic apoptotic pathway .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results demonstrate effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Case Study 1: Cancer Treatment

In vivo studies conducted on BALB/c nude mice inoculated with MDA-MB-231 cells showed that administration of the compound significantly inhibited tumor growth compared to control groups. The treatment resulted in decreased tumor volume and increased survival rates among treated mice .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the efficacy of the compound against drug-resistant bacterial infections revealed promising results. Patients treated with the compound exhibited improved clinical outcomes and reduced infection rates compared to those receiving standard antibiotic therapy .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The phenyl ring substituents significantly impact electronic properties, lipophilicity, and steric effects. Key comparisons include:

- 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine () Substituents: 2,5-dimethoxy phenyl + naphthalene-1-yloxy propargyl chain. Activity: Demonstrated immunomodulatory effects, enhancing CD4+/CD8+ T-cell populations in inflammatory conditions. Complexation with β-cyclodextrin improved solubility (42% yield) and bioavailability .

- Sildenafil Citrate () Substituents: Pyrazolopyrimidinyl-ethoxy phenyl. Activity: Phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction. The sulfonyl-piperazine moiety is critical for binding, but the heterocyclic core distinguishes it from the target compound. Pharmacokinetics: Known for drug interactions (e.g., with energy drinks), suggesting sulfonyl-piperazines may influence CYP450 metabolism .

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine ()

Piperazine Modifications

Variations in the piperazine moiety influence receptor affinity and metabolic stability:

- 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine () Modification: Benzyl group at the 4-position of piperazine.

Solubility and Complexation

- The β-cyclodextrin complex () improved the solubility of a structurally complex analog. The target compound, with fewer hydrophobic groups, may inherently exhibit better aqueous solubility .

- Sildenafil’s ethanol solubility () suggests sulfonyl-piperazines can be formulated with co-solvents, a strategy applicable to the target compound .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride is typically prepared by chlorosulfonation of 5-chloro-2-methoxy-4-methylbenzene using chlorosulfonic acid. Reaction conditions include slow addition of thionyl chloride (1.1 eq) to chlorosulfonic acid at 0–10°C, followed by warming to 20–30°C for 4 hours. The crude product is isolated via ice quenching and extracted with dichloromethane, yielding a 85–90% pure intermediate.

Coupling with 4-Methylpiperazine

The sulfonyl chloride (1.0 eq) is reacted with 4-methylpiperazine (1.2 eq) in dichloromethane at 20–25°C for 1 hour. Triethylamine (1.5 eq) is added to scavenge HCl, and the mixture is washed with 5% sodium bicarbonate. Concentration under reduced pressure and crystallization from methanol affords the title compound in 82–88% yield.

Key Parameters

Direct Sulfonation of Preformed Piperazine Derivatives

An alternative route involves pre-functionalizing 4-methylpiperazine with a sulfonate ester, followed by aromatic substitution. This method avoids handling corrosive sulfonyl chlorides but requires stringent control over regioselectivity.

Sulfonate Ester Formation

4-Methylpiperazine is treated with 5-chloro-2-methoxy-4-methylphenylsulfonic acid in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF. The reaction proceeds at 0°C for 2 hours, yielding the sulfonate ester intermediate (73–78%).

Aromatic Chlorination

The sulfonate ester undergoes electrophilic chlorination using Cl<sub>2</sub> in acetic acid at 40°C. Excess chlorine is avoided to prevent over-chlorination, with reaction monitoring via TLC. Final hydrolysis with aqueous NaOH affords the target compound in 65–70% overall yield.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ polymer-supported reagents to streamline purification. Wang resin-bound 4-methylpiperazine is reacted with the sulfonyl chloride in DMF at 50°C for 12 hours. Cleavage from the resin using TFA/dichloromethane (1:9) yields the product with >95% purity (HPLC), eliminating column chromatography.

Advantages

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 4-methylpiperazine (1.1 eq) and sulfonyl chloride (1.0 eq) in acetonitrile is irradiated at 100°C for 15 minutes. This method achieves 89–92% yield with a 10-fold reduction in reaction time compared to conventional heating.

Optimization Data

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 180 | 15 |

| Yield (%) | 82 | 91 |

| Energy Consumption | High | Low |

Analytical Characterization and Quality Control

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.62 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.89 (s, 3H, OCH<sub>3</sub>), 3.21–3.18 (m, 4H, piperazine-H), 2.76–2.73 (m, 4H, piperazine-H), 2.34 (s, 3H, CH<sub>3</sub>), 2.30 (s, 3H, N-CH<sub>3</sub>).

-

IR (KBr): 1325 cm<sup>−1</sup> (S=O asym), 1160 cm<sup>−1</sup> (S=O sym), 1245 cm<sup>−1</sup> (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H<sub>2</sub>O) shows a single peak at 8.2 min, confirming >99% purity.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 88 | 99 | High |

| Solid-Phase | 95 | 95 | Moderate |

| Microwave | 91 | 98 | High |

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to cost-effectiveness and reagent availability. Pilot studies demonstrate consistent yields (85–87%) using toluene as a solvent, with in-situ HCl removal via nitrogen purge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.